![molecular formula C10H10ClN3O B1208029 Clazolimine CAS No. 40828-44-2](/img/structure/B1208029.png)
Clazolimine
Overview
Description
Clazolimine is an imidazolidinone-based aldosterone antagonist with potassium-sparing diuretic activity. Clazolimine antagonizes aldosterone at the mineralocorticoid receptor in the kidneys, thereby increasing sodium excretion and inhibiting potassium excretion.
Scientific Research Applications
Pharmacokinetic Study in Healthy Volunteers and Epileptic Patients
- Study Overview : This study investigated the pharmacokinetics of Clobazam (CLB), a 1,5-benzodiazepine with anxiolytic properties, which has been used in the treatment of various forms of epilepsy. The study measured CLB using a gas-chromatographic method and analyzed plasma concentrations in both healthy volunteers and epileptic out-patients undergoing long-term therapy with CLB (Tedeschi, Riva, & Baruzzi, 1981).
Single Crystal FLIM Characterization of Clofazimine in Silica-Based Materials
- Study Overview : This research studied Clofazimine (CLZ), an antibiotic used against Gram-positive bacteria and leprosy, and its loading, stability, and distribution when encapsulated in silica-based mesoporous materials and zeolites. The study is significant for understanding how silica frameworks affect the properties of encapsulated drugs like CLZ, with implications for the design of drug carriers (Angiolini, Cohen, & Douhal, 2019).
Effect of Clofazimine on Infectious and Noninfectious Diseases
- Study Overview : Clofazimine has been clinically used for nearly 40 years, primarily indicated for multibacillary leprosy. However, its effectiveness extends to several infectious and noninfectious diseases, such as typical mycobacterial infections, rhinoscleroma, and severe acne. The study summarizes its clinical experience, possible mechanisms of action, and side effects (Arbiser & Moschella, 1995).
Cadazolid: A Novel Antibiotic for Clostridium difficile
- Study Overview : Cadazolid, a new antibiotic developed for treating Clostridium difficile-associated diarrhea, was evaluated for its safety, tolerability, and pharmacokinetics in healthy subjects. The study provides insights into its low systemic exposure and high concentrations at the site of action, demonstrating its potential as an effective treatment for C. difficile infection (Baldoni, Gutierrez, Timmer, & Dingemanse, 2014).
In Vitro and In Vivo Antibacterial Evaluation of Cadazolid
- Study Overview : This research evaluates cadazolid, an oxazolidinone-type antibiotic, against Clostridium difficile. It highlights cadazolid's potent in vitro activity, bactericidal effect, and its ability to inhibit C. difficile spore formation, supporting its further clinical development for CDI treatment (Locher, Seiler, Chen, Schroeder, Pfaff, Enderlin, Klenk, Fournier, Hubschwerlen, Ritz, Kelly, & Keck, 2013).
Clazosentan: Neurological Ischemia and Infarction After Subarachnoid Hemorrhage
- Study Overview : This randomized, double-blind, placebo-controlled phase 2 trial assessed the efficacy and safety of clazosentan, an endothelin receptor antagonist, in preventing vasospasm after aneurysmal subarachnoid hemorrhage. The study found a significant dose-dependent reduction in moderate and severe vasospasm (Macdonald, Kassell, Mayer, Ruefenacht, Schmiedek, Weidauer, Frey, Roux, & Pasqualin, 2008).
properties
CAS RN |
40828-44-2 |
---|---|
Product Name |
Clazolimine |
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |
InChI Key |
TUQAUZURSHKTFF-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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